
Resiquimod
概述
描述
Resiquimod is a synthetic compound that acts as an immune response modifier. It has antiviral and antitumor properties and is primarily used as a topical gel for treating skin lesions caused by the herpes simplex virus and cutaneous T-cell lymphoma. Additionally, it serves as an adjuvant to enhance the effectiveness of vaccines .
准备方法
Resiquimod is an imidazoquinoline compound. The synthesis of this compound involves several steps, starting with the preparation of the imidazoquinoline core. The synthetic route typically includes the following steps:
Formation of the imidazoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The imidazoquinoline core is then functionalized with various substituents to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
化学反应分析
Conjugation Reactions for Drug Delivery Systems
Resiquimod’s amine (-NH₂) and hydroxyl (-OH) groups serve as primary sites for chemical modifications to enhance solubility, stability, or targeted delivery.
Amide Conjugation
-
Reaction : The primary amine reacts with activated esters (e.g., N-hydroxysuccinimide esters) under basic conditions to form stable amide bonds. For example, azido-PEG-resiquimod conjugates were synthesized via coupling with an activated ester (3) .
-
Conditions : Basic pH (e.g., triethylamine), room temperature, DMF solvent .
-
Application : Used in polymeric micelles for systemic immunotherapy .
Ester Conjugation
-
Reaction : The tertiary hydroxyl group reacts with carboxylic acids (e.g., azido-PEG-12 acid) using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) .
-
Conditions : Boc protection of the amine prior to esterification, DMAP catalysis, DMF solvent .
-
Stability : Ester linkages hydrolyze faster than amides (Figure 1A–B) .
Conjugation Type | Bond Stability | Release Rate | Key Applications |
---|---|---|---|
Amide | High | Slow | Long-term immunotherapy |
Ester | Moderate | Fast | Rapid agonist release |
Hydrolytic Degradation of Conjugates
This compound’s release from polymeric carriers depends on hydrolysis:
-
Amide-linked NPs : Showed 50% degradation in PBS (pH 7.4) after 48 hours .
-
Ester-linked NPs : Degraded >50% within 24 hours under the same conditions .
-
Mechanism : Hydrolysis of the ester/amide bond regenerates free this compound, critical for TLR7/8 activation in dendritic cells .
Photolytic Release Mechanisms
BODIPY-caged this compound derivatives enable light-controlled drug release:
Key Findings
-
Solvent Impact : Higher water content (e.g., DMSO-d₆) enhanced solvolysis of the carbocation intermediate, improving this compound yield .
-
Oxygen Sensitivity : Uncaging under argon increased this compound yield (77%) compared to air (68%) due to reduced triplet-state quenching .
Compound | Wavelength (nm) | Time to 90% Release | Yield (%) | Conditions |
---|---|---|---|---|
1c | 532 | 1 hour | 95 | DMSO-d₆ |
2c | 660 | 10 hours | 68–77 | CH₃CN/H₂O |
Stability Under Thermal and Aqueous Conditions
-
Thermal Stability : BODIPY-resiquimod conjugates (1c–3c) showed <15% decomposition after 3 days at 37.5°C in DMSO-d₆ .
-
Aqueous Stability : this compound remains stable in DMSO or ethanol but hydrolyzes rapidly in ester-linked NPs at physiological pH .
Synthetic Routes and Byproducts
科学研究应用
Dermatological Conditions
Cutaneous T-cell Lymphoma (CTCL)
Resiquimod has been investigated as a treatment for early-stage CTCL. In clinical trials, it demonstrated high response rates, with some patients experiencing regression of untreated lesions. The compound was shown to eradicate malignant T-cell clones in a significant proportion of patients, indicating its potential as a curative therapy .
Genital Warts
this compound is also effective for treating external genital warts caused by human papillomavirus (HPV). Clinical studies have reported that topical application can lead to complete clearance of lesions .
Psoriasis
The compound has been explored for its efficacy in psoriasis treatment. Its immune-modulating properties help reduce inflammation and promote skin healing .
Cancer Immunotherapy
This compound is increasingly being used as an immunological adjuvant in cancer vaccines. In studies involving melanoma patients, this compound was combined with NY-ESO-1 protein vaccines, leading to enhanced humoral and cellular immune responses. The safety profile was favorable, with mild adverse effects reported . The following table summarizes key findings from notable studies:
Vaccine Adjuvant
As an adjuvant, this compound enhances the efficacy of various vaccines by promoting stronger immune responses. Its ability to stimulate dendritic cells improves antigen presentation and boosts the overall immune reaction against targeted pathogens or tumors .
Safety Profile
This compound is generally well-tolerated, with most adverse effects being mild and transient. Common side effects include local reactions at the application site, such as erythema and irritation. Serious adverse events are rare but can occur .
作用机制
Resiquimod exerts its effects by acting as an agonist for toll-like receptors 7 and 8. Upon binding to these receptors, it activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as nuclear factor-kappa B and interferon regulatory factors. This results in the production of pro-inflammatory cytokines and type I interferons, which enhance the immune response against viral and tumor cells .
相似化合物的比较
Resiquimod is similar to other imidazoquinoline compounds such as imiquimod and gardiquimod. it has unique properties that make it more potent in inducing cytokine production and activating immune responses. The key differences include:
Imiquimod: While both compounds activate toll-like receptors, this compound is more effective in inducing a broader range of cytokines.
Gardiquimod: Similar to this compound, but with slight structural differences that affect its binding affinity and potency.
Other Similar Compounds: Other imidazoquinoline derivatives share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
This compound’s unique ability to activate both toll-like receptors 7 and 8, along with its potent cytokine-inducing properties, makes it a valuable compound in scientific research and therapeutic applications.
生物活性
Resiquimod, also known as R-848, is a potent agonist of Toll-like receptors 7 (TLR7) and 8 (TLR8). It has garnered attention for its immunomodulatory properties, particularly in the context of antiviral and antitumor applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cytokine production, and clinical implications.
This compound acts primarily by activating TLR7 and TLR8, which are crucial components of the innate immune system. Upon activation, these receptors trigger a cascade of intracellular signaling pathways that lead to the production of various cytokines and chemokines. The following table summarizes key cytokines induced by this compound:
Cytokine | Type | Function |
---|---|---|
IL-6 | Pro-inflammatory | Promotes immune response and inflammation |
IL-12 | Cytokine | Enhances T-cell responses |
IFN-γ | Interferon | Activates macrophages and NK cells |
iNOS | Enzyme | Produces nitric oxide for pathogen defense |
This compound has been shown to induce the expression of these cytokines in various cell types, including mouse bone marrow-derived macrophages (BMMs) and peripheral blood mononuclear cells (PBMCs) from humans .
Immunological Effects
The immunological effects of this compound extend to both enhancing local immune responses and systemic immunity. In a study involving healthy subjects, this compound significantly increased mRNA levels for IL-6, IL-8, and IFN-α in skin biopsy specimens after topical application . This indicates its role as a potent immune response modifier that enhances cutaneous immunity.
Case Study: Topical Application for Genital Herpes
A randomized controlled trial investigated the efficacy of this compound 0.01% gel in patients with recurrent genital herpes. The study found no significant difference in healing time or viral shedding between the this compound group and the vehicle group. The median healing times were 6.5 days for this compound versus 7.0 days for the vehicle, with a p-value of 0.376 . Adverse events were reported but were mostly mild and similar between groups.
Antitumor Activity
This compound's antitumor potential has been explored in various cancer models. It has shown promise in enhancing the cytotoxic activity of immune cells against tumors. In preclinical studies, this compound demonstrated significant reductions in tumor growth and metastasis when administered prior to tumor implantation .
Summary of Research Findings
The following table summarizes key findings from research studies on this compound:
属性
IUPAC Name |
1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040603 | |
Record name | Resiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Resiquimod is a Toll-like receptor 7 (TLR7) and TLR8 agonist that is a potent inducer of alpha interferon (IFN-alpha) and other cytokines. | |
Record name | Resiquimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06530 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144875-48-9 | |
Record name | Resiquimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resiquimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resiquimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06530 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Resiquimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESIQUIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。